molecular formula C15H14 B1338140 1,1'-Biphenyl, 4-(2-propenyl)- CAS No. 20120-35-8

1,1'-Biphenyl, 4-(2-propenyl)-

Cat. No.: B1338140
CAS No.: 20120-35-8
M. Wt: 194.27 g/mol
InChI Key: HJQPEDHRZNHTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Biphenyl, 4-(2-propenyl)- is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Biphenyl, 4-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 4-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescent Materials

Research on metal-organic coordination polymers incorporating biphenyl derivatives has demonstrated their strong luminescent emission, suggesting potential applications as optical materials. These compounds, through hydrothermal synthesis, yield structures with unique photoluminescent properties, making them candidates for use in light-emitting devices and sensors (Zang et al., 2009).

Environmental Remediation

Biphenyl dioxygenases are enzymes that play a crucial role in the biodegradation of polychlorinated biphenyls (PCBs), toxic environmental pollutants. The functional versatility of these enzymes, including their application in the directed evolution for environmental remediation, underscores the importance of biphenyl compounds in biotechnological approaches to pollution cleanup (Furukawa et al., 2004).

Pharmaceutical and Biomedical Applications

Several biphenyl derivatives have been synthesized and studied for their biological activities, such as tyrosinase inhibition, which is relevant in the treatment of conditions like hyperpigmentation. The significant anti-tyrosinase activities of these compounds, comparable to that of standard inhibitors like kojic acid, highlight their potential in dermatological applications (Kwong et al., 2017).

Material Science and Engineering

The synthesis of biphenyl-containing polymers and coordination frameworks has revealed a wide range of structural motifs and properties, from 1D to 3D networks. These materials exhibit interesting characteristics such as high thermal stability and unique mechanical properties, making them suitable for applications in electronics, coatings, and structural materials (Sun et al., 2010).

Future Directions

Research on “1,1’-Biphenyl, 4-(2-propenyl)-” and related compounds could focus on their potential biological activities. For example, “Honokiol (3’,5-di-(2-propenyl)-1,1’-biphenyl-2,2’-diol)” has shown promising results in the treatment of lung cancer .

Biochemical Analysis

Biochemical Properties

1,1’-Biphenyl, 4-(2-propenyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between 1,1’-Biphenyl, 4-(2-propenyl)- and these enzymes often involves the formation of enzyme-substrate complexes, leading to the activation or inhibition of the enzyme’s catalytic activity .

Cellular Effects

The effects of 1,1’-Biphenyl, 4-(2-propenyl)- on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,1’-Biphenyl, 4-(2-propenyl)- has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter the expression of specific genes related to metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 1,1’-Biphenyl, 4-(2-propenyl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Furthermore, 1,1’-Biphenyl, 4-(2-propenyl)- can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 1,1’-Biphenyl, 4-(2-propenyl)- can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,1’-Biphenyl, 4-(2-propenyl)- is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1,1’-Biphenyl, 4-(2-propenyl)- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of 1,1’-Biphenyl, 4-(2-propenyl)- is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

1,1’-Biphenyl, 4-(2-propenyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The study of these metabolic pathways provides insights into the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1,1’-Biphenyl, 4-(2-propenyl)- within cells and tissues are critical for its biological activity. It can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall effects on cellular function.

Subcellular Localization

The subcellular localization of 1,1’-Biphenyl, 4-(2-propenyl)- is an important factor that determines its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps elucidate its precise role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

1-phenyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQPEDHRZNHTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513878
Record name 4-(Prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20120-35-8
Record name 4-(Prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.